8-Fluoroadenosine

Description

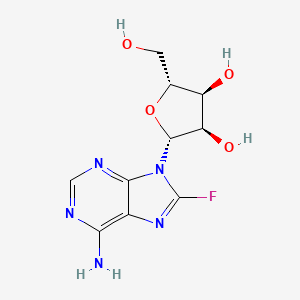

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(6-amino-8-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDZZAHOSKFCEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)F)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945890 | |

| Record name | 8-Fluoro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23205-67-6 | |

| Record name | NSC341925 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Fluoro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 8 Fluoroadenosine

Historical Development of 8-Fluoroadenosine Synthesis

The journey to establish efficient and reliable synthetic routes to this compound has been marked by initial challenges, primarily concerning the lability of the glycosidic bond and the need for effective protecting group strategies.

Early endeavors to synthesize this compound often employed the Schiemann reaction on 8-aminoadenosine. However, these attempts were frequently complicated by the harsh conditions of the reaction, which led to the cleavage of the acid-sensitive N-glycosidic bond. This resulted in the formation of the free base, 8-fluoroadenine, rather than the desired nucleoside.

To circumvent this issue, chemists turned to the use of protecting groups on the ribose moiety. The hydroxyl groups of the sugar were commonly protected as acetates, forming 2',3',5'-tri-O-acetyl-8-aminoadenosine as a more stable precursor. While this strategy successfully prevented the cleavage of the glycosidic bond during the fluorination step, the subsequent removal of the acetyl groups presented its own set of challenges. The conditions required for deacetylation, typically basic hydrolysis, had to be carefully controlled to avoid degradation of the newly introduced, electron-withdrawing fluorine atom at the C8 position and to prevent any anomerization or cleavage of the glycosidic linkage.

The initial reliance on acetyl protecting groups paved the way for the exploration of alternative strategies to enhance the efficiency and yield of this compound synthesis. The goal was to identify protecting groups that were stable under the fluorination conditions yet could be removed under milder conditions that would not compromise the integrity of the final product.

This led to the investigation of other protecting groups such as acetonides, which can protect the 2' and 3'-hydroxyl groups of the ribose ring simultaneously. The use of more sophisticated protecting groups, sometimes in orthogonal strategies, allowed for selective protection and deprotection of different functional groups within the molecule, providing greater control over the synthetic process. An orthogonal protecting group strategy involves the use of multiple protecting groups that can be removed under distinct conditions without affecting each other, a crucial consideration in the multi-step synthesis of complex molecules like nucleoside analogs.

| Protecting Group Strategy | Precursor | Key Challenge |

| No Protecting Group | 8-Aminoadenosine | Cleavage of N-glycosidic bond during Schiemann reaction. |

| Acetyl Groups | 2',3',5'-tri-O-acetyl-8-aminoadenosine | Harsh deprotection conditions risking product degradation. |

| Acetal/Acetonide Groups | Varied | Optimization of protection and selective deprotection steps. |

Enzymatic Synthesis Approaches

In contrast to the often harsh conditions of chemical synthesis, enzymatic approaches offer a milder and highly selective alternative for the synthesis of nucleoside analogs. Purine (B94841) nucleoside phosphorylase (PNP) is a key enzyme in this context, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. This reversibility can be exploited in a process known as transglycosylation, where the ribosyl group from a donor nucleoside is transferred to an acceptor base.

For the synthesis of this compound, a potential enzymatic pathway involves the use of a suitable purine nucleoside phosphorylase to catalyze the reaction between 8-fluoroadenine and a ribose-1-phosphate donor. This method benefits from the high stereo- and regioselectivity of the enzyme, typically yielding the desired β-anomer of the nucleoside under physiological conditions, thus avoiding the need for protecting groups and minimizing byproduct formation. The efficiency of enzymatic transglycosylation depends on factors such as the substrate specificity of the chosen PNP, the concentration of phosphate, and the relative concentrations of the glycosyl donor and the acceptor base.

| Enzyme | Reaction Type | Substrates | Potential Advantages |

| Purine Nucleoside Phosphorylase (PNP) | Transglycosylation | 8-Fluoroadenine, Ribose-1-phosphate donor (e.g., from another nucleoside) | High stereo- and regioselectivity, mild reaction conditions, no need for protecting groups. |

Non-Enzymatic Synthesis Pathways

Parallel to enzymatic methods, significant progress has been made in developing non-enzymatic pathways for the synthesis of this compound. These methods focus on the direct introduction of the fluorine atom onto a pre-formed purine nucleoside scaffold.

A prominent non-enzymatic route to this compound involves a halogen-exchange (Halex) reaction. This strategy typically starts with a more readily accessible 8-haloadenosine derivative, most commonly 8-bromoadenosine (B559644). The bromine atom at the C8 position is then displaced by a fluoride (B91410) ion.

This nucleophilic substitution is often carried out on a protected adenosine (B11128) derivative to ensure the stability of the glycosidic bond. For instance, 2',3',5'-tri-O-acetyl-8-bromoadenosine can be treated with a fluoride source, such as spray-dried potassium fluoride, often in the presence of a phase-transfer catalyst like 18-crown-6, to facilitate the reaction. The choice of solvent and temperature is critical to achieving a good yield. Following the successful halogen exchange, the protecting groups are removed to yield this compound.

| Starting Material | Reagents | Catalyst | Solvent | Yield |

| 2',3',5'-tri-O-acetyl-8-bromoadenosine | Spray-dried KF | 18-crown-6 | Acetonitrile | Moderate to Good |

Direct fluorination presents a more atom-economical approach by introducing the fluorine atom directly onto the C-H bond at the C8 position of the purine ring. This method avoids the pre-functionalization required for halogen-exchange reactions.

Electrophilic fluorinating agents are employed for this transformation. One of the most powerful reagents for this purpose is elemental fluorine (F₂) itself, although its high reactivity necessitates careful handling and dilution with an inert gas. The direct fluorination of adenosine or its protected derivatives, such as 2',3',5'-tri-O-acetyladenosine, can be achieved by bubbling a dilute stream of fluorine gas through a solution of the nucleoside. The reaction often proceeds with good regioselectivity for the C8 position, which is activated towards electrophilic attack. While this method is conceptually straightforward, optimizing the reaction conditions to maximize the yield of the desired monofluorinated product while minimizing side reactions and degradation is a key challenge.

| Substrate | Fluorinating Agent | Solvent | Yield (Monofluorination) |

| Adenosine | Dilute F₂ in N₂ | Formic Acid | Low |

| 2',3',5'-tri-O-acetyladenosine | Dilute F₂ in N₂ | Acetic Acid | Moderate |

Metalation-Electrophilic Fluorination Strategies

A direct and efficient method for the introduction of a fluorine atom at the C8-position of a purine nucleoside involves a metalation step followed by quenching with an electrophilic fluorinating agent. This approach is particularly noteworthy as it allows for the synthesis of 8-fluoro-2'-deoxyribonucleoside derivatives.

One reported strategy involves the protection of the hydroxyl groups of 2'-deoxyadenosine (B1664071) with di-tert-butyldimethylsilyl (TBDMS) groups. The protected nucleoside is then subjected to metalation at the C8-position using a strong base such as lithium diisopropylamide (LDA) or n-butyllithium (nBuLi) in a mixture of toluene and tetrahydrofuran at low temperatures (-78 °C). The resulting C8-lithiated species is then treated with a solid electrophilic fluorinating agent, N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom. This reaction yields a mixture of the desired C8-fluoro derivative and a competing N6-phenylsulfonyl byproduct. It has been observed that higher yields of the 8-fluoro derivatives are generally obtained with 2'-deoxyribonucleosides compared to ribonucleosides under these conditions. mdpi.com

Table 1: Metalation-Electrophilic Fluorination of 2'-Deoxyadenosine

| Step | Reagents and Conditions | Product(s) |

| Protection | TBDMS-Cl, Imidazole | Di-TBDMS protected 2'-deoxyadenosine |

| Metalation | LDA or nBuLi, Toluene/THF, -78 °C | C8-lithiated intermediate |

| Fluorination | Solid NFSI | C8-fluoro-2'-deoxyadenosine and N6-phenylsulfonyl-2'-deoxyadenosine |

Derivatization Strategies for this compound Analogs

The synthesis of this compound opens up avenues for the creation of a wide array of analogs with tailored properties. These derivatization strategies can be broadly categorized into the protection of the ribose hydroxyls, modifications at the ribofuranosyl moiety, substitutions at the C8-position of the purine base, and incorporation into oligonucleotides.

Synthesis of Protected this compound Forms (e.g., 2',3',5'-Tri-O-acetyl-8-fluoroadenosine)

To facilitate further chemical manipulations and improve solubility in organic solvents, the hydroxyl groups of the ribose moiety of this compound are often protected. A common protecting group strategy is the acetylation of the 2', 3', and 5'-hydroxyls to yield 2',3',5'-tri-O-acetyl-8-fluoroadenosine.

One synthetic route to this protected form starts from the readily available 8-bromoadenosine. The hydroxyl groups are first acetylated, and the subsequent displacement of the C8-bromo substituent with a fluoride source is then carried out. A reported method for this fluorination step utilizes the crown ether 18-crown-6 to facilitate the reaction. rsc.org This peracetylated form of this compound is a key intermediate for various subsequent modifications.

Modifications at the Ribofuranosyl Moiety

Altering the structure of the ribofuranose ring can significantly impact the biological activity and conformational preferences of nucleoside analogs. While direct modifications on this compound are a subject of ongoing research, strategies developed for adenosine and other nucleosides provide a roadmap for potential derivatizations.

General approaches to ribose modifications in fluorinated nucleosides include either direct fluorination of a pre-existing nucleoside or the coupling of a fluorinated sugar with the nucleobase. nih.gov Specific modifications that have been explored in adenosine analogs include the introduction of a methyl group at the 1'-position (1'-C-methyl) and the replacement of the 2'-hydroxyl group with a fluorine atom (2'-deoxy-2'-fluoro). nih.govnih.gov These modifications influence the sugar pucker conformation, which in turn affects how the nucleoside analog interacts with biological targets. For instance, the introduction of a fluorine atom at the 2'-position can alter the sugar's conformational equilibrium between the C2'-endo (South) and C3'-endo (North) puckers. nih.gov

Purine Base C8-Substitutions and Analog Generation

The C8-position of the purine ring in adenosine is a prime site for chemical modification to generate a diverse range of analogs. Many of these synthetic strategies commence from an 8-halo-adenosine precursor, where the halogen acts as a versatile leaving group for various substitution and cross-coupling reactions. bohrium.com

Alkylation and Alkenylation: The C8-hydrogen of adenosine can be deprotonated with a strong base like LDA to form a C8-lithiated species, which can then react with electrophiles such as methyl iodide to introduce an alkyl group. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Stille coupling with organostannanes, can be employed to introduce vinyl groups at the C8-position. mdpi.com

Arylation and Heteroarylation: Suzuki-Miyaura cross-coupling reactions have proven to be a powerful tool for the synthesis of C8-aryl purine nucleosides, allowing for the introduction of a wide variety of aromatic and heteroaromatic moieties. nih.gov

Introduction of Other Functional Groups: The C8-position can also be functionalized with other groups. For example, 8-azido derivatives can be prepared via nucleophilic substitution of an 8-bromo precursor. nih.gov Furthermore, a nitro group can be introduced at the C8-position through a nucleophilic displacement reaction on an 8-bromo-cGMPS substrate using sodium nitrite. nih.gov

Table 2: Examples of C8-Substitutions on the Adenosine Scaffold

| Reaction Type | Precursor | Reagents | C8-Substituent |

| Alkylation | Silyl-protected adenosine | LDA, MeI | Methyl |

| Alkenylation | 8-Iodo adenosine derivative | Tributylvinylstannane, Pd(PPh₃)₄ | Vinyl |

| Arylation | 8-Bromo adenosine derivative | Arylboronic acid, Pd catalyst | Aryl |

| Azidation | 8-Bromo adenosine derivative | Azide (B81097) source | Azido (B1232118) |

| Nitration | 8-Bromo-cGMPS | Sodium nitrite | Nitro |

Incorporation into Oligonucleotides via Phosphoramidite Chemistry

The incorporation of modified nucleosides like this compound into oligonucleotides is crucial for studying their effects on nucleic acid structure and function. The gold standard for the chemical synthesis of oligonucleotides is the phosphoramidite method. twistbioscience.com This process involves the sequential coupling of phosphoramidite building blocks, which are protected nucleosides activated at the 3'-hydroxyl group with a phosphoramidite moiety.

The synthesis of an this compound phosphoramidite would follow a standard procedure. The 5'-hydroxyl group of a suitably protected this compound derivative is first protected with a dimethoxytrityl (DMT) group. The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the phosphoramidite monomer. This monomer can then be used in an automated DNA/RNA synthesizer to be incorporated at a specific position in a growing oligonucleotide chain. The synthesis of phosphoramidites of other C8-modified adenosines, such as 8-vinyl-2'-deoxyadenosine, has been successfully demonstrated, paving the way for the incorporation of a wide range of C8-functionalized purines into nucleic acids. researchgate.net Although not this compound itself, the synthesis of a [2‐¹⁹F, 2,8‐¹³C2]‐adenosine phosphoramidite highlights the feasibility of creating phosphoramidites of fluorinated adenosine analogs. researchgate.net

Stability and Reactivity of the C8-Fluorine Bond

The C-F bond is the strongest single bond in organic chemistry, yet the electronic nature of the purine ring system influences the stability of the C8-fluorine bond in this compound. The fluorine atom at the C8-position of a purine nucleoside is attached to a π-electron deficient carbon, which makes it susceptible to nucleophilic displacement. nih.gov

Studies on the stability of the C8-fluorine bond in protected 8-fluoropurine nucleosides have been conducted. researchgate.net The reactivity of this bond is an important consideration in the design of subsequent chemical transformations and in understanding the potential metabolic fate of these compounds. The susceptibility of the C8-fluorine bond to nucleophilic attack allows for the potential conversion of this compound into other C8-substituted analogs under specific reaction conditions. This reactivity underscores the utility of this compound as a versatile intermediate in medicinal chemistry and chemical biology.

Kinetics and Mechanism of Defluorination in Various Media

The defluorination of this compound has been investigated to understand the stability of the C(8)-fluorine bond. Studies have shown that when subjected to standard basic (ammonia in methanol or 2-propanol) and acidic (hydrochloric acid in methanol) conditions, which are commonly used for deprotection in nucleoside chemistry, an efficient defluorination reaction occurs. researchgate.net

The kinetics of these defluorination reactions were monitored using 19F NMR spectroscopy and were found to follow pseudo-first-order reaction conditions. researchgate.net The products of these reactions were identified by 1H NMR, LC-MS, and mass spectroscopy. researchgate.net

In basic media , the observed pseudo-first-order rate constants (kobs) for defluorination were found to be dependent on the electron density at the C(8) position of the purine ring. researchgate.net A lower electron density at this position would theoretically lead to a faster rate of nucleophilic attack.

In acidic media , the rate of defluorination was determined by the pKa of the N7 atom of the purine ring. researchgate.net Protonation at N7 would increase the electrophilicity of the C(8) position, making it more susceptible to nucleophilic attack.

An addition-elimination based mechanism, specifically a nucleophilic aromatic substitution (SNAr) mechanism, has been proposed for these defluorination reactions in both acidic and basic media. researchgate.net

pH-Dependent Stability Profiles

The stability of this compound is significantly influenced by the pH of the medium, as indicated by the kinetic studies of its defluorination. While a detailed pH-rate profile with specific rate constants across a wide range of pH values is not available, the general stability profile can be inferred from the mechanistic insights.

The compound is susceptible to degradation via defluorination in both acidic and basic environments. researchgate.net The rate of this degradation is pH-dependent, accelerating under both acidic and basic conditions due to different mechanistic factors.

Acidic pH: In acidic solutions, protonation of the purine ring, likely at the N7 position, activates the C(8) position towards nucleophilic attack by water or other nucleophiles present in the medium. researchgate.net This leads to the cleavage of the C-F bond.

Neutral pH: Near neutral pH, the rate of defluorination is expected to be at its minimum.

Basic pH: In basic solutions, the hydroxide ion or other bases can act as nucleophiles, attacking the electron-deficient C(8) position and displacing the fluoride ion. researchgate.net

Without specific kinetic data, a quantitative pH-rate profile table cannot be constructed.

Role in Nucleophilic Aromatic Substitution Reactions

The defluorination of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. For this compound, the purine ring is the aromatic system, the fluoride is the leaving group, and the attacking species (e.g., hydroxide ion in basic media or water in acidic media) is the nucleophile.

The SNAr mechanism for the defluorination of this compound can be described in two steps:

Addition of the Nucleophile: The nucleophile attacks the electrophilic C(8) carbon of the purine ring, which bears the fluorine atom. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the purine ring is temporarily disrupted in this step.

Elimination of the Leaving Group: The aromaticity of the purine ring is restored by the elimination of the fluoride ion, which is the leaving group. This step is typically fast.

The presence of the electron-withdrawing nitrogen atoms in the purine ring contributes to the electrophilicity of the C(8) position, making it susceptible to nucleophilic attack. In acidic conditions, protonation of the ring further enhances this effect.

Interestingly, while fluoride is generally considered a poor leaving group in SN2 reactions, it can be an effective leaving group in SNAr reactions. This is because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine can increase the electrophilicity of the carbon to which it is attached, thus accelerating the rate-limiting addition step.

Biochemical and Molecular Mechanisms of Action of 8 Fluoroadenosine

Interactions with Nucleoside-Metabolizing Enzymes

The metabolic fate and biological activity of 8-Fluoroadenosine are critically dependent on its interactions with enzymes that process natural nucleosides. These interactions determine its activation, degradation, and ultimate ability to interfere with cellular processes.

Adenosine (B11128) Deaminase (ADA) Kinetics and Substrate Specificity

The substitution of a hydrogen atom with a fluorine atom at the C8 position of the purine (B94841) ring in this compound likely alters the electronic properties and conformation of the molecule, thereby affecting its recognition and processing by ADA. The stereochemical integrity of the molecule is essential for its interaction with enzymes like adenosine deaminase.

Table 1: Reported Kinetic Parameters for Adenosine Deaminase with Various Substrates

| Substrate | Kₘ (μM) | Relative Vₘₐₓ (%) | Source |

| Adenosine | 25 | 100 | researchgate.netresearchgate.net |

| 2'-Deoxyadenosine (B1664071) | 22.4 | - | researchgate.net |

| 8-Aza-adenosine | 130 | 310 | researchgate.netresearchgate.net |

Purine Nucleoside Phosphorylase (PNP) Interactions

Purine nucleoside phosphorylase (PNP) is another key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine nucleosides to their corresponding bases and ribose-1-phosphate. The interaction of this compound with PNP is complex and appears to be dependent on the source of the enzyme.

While human PNP is generally specific for 6-oxopurine nucleosides (like inosine (B1671953) and guanosine) and does not typically accept adenosine or its analogs as substrates, PNPs from other organisms, such as E. coli, can process adenine-containing nucleosides. nih.gov For instance, 2'-deoxy-2'-fluoroadenosine is efficiently cleaved by E. coli PNP. medchemexpress.com However, structural modifications at the C8 position of the purine ring can be detrimental to catalysis by hexameric PNPs. researchgate.net This suggests that this compound may be a poor substrate or potentially an inhibitor of certain PNPs. The stereochemical features of this compound are critical for its interaction with PNP. Some research suggests that 8-aminoguanine, another 8-substituted purine derivative, acts as an inhibitor of PNP. medchemexpress.comjci.org

Cellular Kinase-Mediated Phosphorylation and Nucleotide Pool Integration

For this compound to exert its biological effects, it must be phosphorylated to its mono-, di-, and triphosphate forms. This process is mediated by cellular nucleoside and nucleotide kinases. The initial phosphorylation to this compound monophosphate (8-F-AMP) is a critical activation step.

Adenosine kinase (ADK) and deoxycytidine kinase (dCK) are the primary candidates for this initial phosphorylation. researchgate.netwikipedia.orgnih.govpatsnap.com ADK is a key enzyme in the purine salvage pathway that converts adenosine to AMP. nih.gov Studies on related analogs like 2-fluoroadenosine (B10117) have shown that it can be a substrate for adenosine kinase. annualreviews.org Deoxycytidine kinase is known to phosphorylate a broad range of deoxyribonucleosides and their analogs. wikipedia.orgpatsnap.com The efficiency of this phosphorylation can be a determining factor in the compound's activity.

Once formed, 8-F-AMP is further phosphorylated to this compound diphosphate (B83284) (8-F-ADP) and then to this compound triphosphate (8-F-ATP) by other cellular kinases. The triphosphate form, 8-F-ATP, is the active metabolite that can then be incorporated into nucleic acids.

Influence on Intracellular Biochemical Pathways

The metabolic activation of this compound to its triphosphate form allows it to interfere with crucial intracellular biochemical pathways, primarily purine metabolism and nucleic acid synthesis.

Perturbation of Purine Metabolism

As a purine analog, this compound can perturb the delicate balance of the purine metabolism pathway. asm.org By being a substrate for enzymes in the salvage pathway, it can compete with natural purine nucleosides, potentially leading to an imbalance in the nucleotide pools required for various cellular functions. The conversion of this compound to its phosphorylated derivatives consumes ATP, which could potentially impact cellular energy levels. The metabolic fate of this compound is a key area of research to fully understand its cellular impact.

Modulation of DNA/RNA Synthesis Processes (Mechanistic aspects for nucleoside analogs)

The primary mechanism of action for many nucleoside analogs, including this compound, is the inhibition of DNA and/or RNA synthesis. The active metabolite, 8-F-ATP, can be recognized by DNA and RNA polymerases as a substrate and incorporated into growing nucleic acid chains.

The presence of the fluorine atom at the 8-position can have significant consequences. Studies on the related compound, 8-amino-adenosine, have shown that its triphosphate form is incorporated into nascent RNA transcripts, leading to transcription termination. nih.gov It is highly probable that 8-F-ATP acts in a similar manner. The incorporation of this modified nucleotide can disrupt the normal elongation process. rsc.orgbiorxiv.orgacs.org The altered structure of the nucleotide may cause steric hindrance within the polymerase active site, preventing the addition of the next nucleotide and thus causing chain termination. plos.orgnih.govnih.gov

The incorporation of 8-modified 2'-deoxyadenosine analogues has been shown to induce delayed chain termination during reverse transcription. plos.org This indicates that the polymerase may be able to add one or more nucleotides after the analog before synthesis is arrested. The stability of the resulting nucleic acid chain containing the analog may also be compromised.

Molecular Targets and Binding Dynamics

The biological activity of this compound stems from its interaction with specific molecular targets, primarily enzymes involved in crucial cellular pathways. The introduction of a fluorine atom at the 8-position of the adenosine ring significantly influences its stereochemistry and electronic properties, leading to unique binding dynamics compared to its parent nucleoside, adenosine.

Investigation of Protein-Ligand Interactions

The primary molecular target of this compound is S-adenosyl-L-homocysteine hydrolase (SAHH), a key enzyme in the regulation of biological methylation reactions. nih.govnih.gov SAHH catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine. nih.govnih.gov Inhibition of SAHH leads to the accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, thereby disrupting cellular methylation processes. nih.govasm.org

While direct crystallographic data for this compound bound to SAHH is not extensively available, studies on the closely related inhibitor, 2-fluoroadenosine (2-FA), in complex with Mycobacterium tuberculosis SAHH provide significant insights into the probable binding interactions. nih.gov In the crystal structure, the adenine (B156593) ring of the inhibitor is positioned within a binding pocket, and the fluorine atom is accommodated in a hydrophobic pocket. nih.gov

Key interactions observed for the related inhibitor 2-fluoroadenosine with SAHH, which are likely relevant for this compound, include:

Hydrophobic Interactions: The fluorine atom fits into a hydrophobic pocket formed by amino acid residues. nih.gov

Hydrogen Bonding: The inhibitor forms hydrogen bonds with specific residues in the active site. nih.gov

The syn conformation of this compound, influenced by the fluorine substitution, is thought to play a crucial role in its enzymatic interactions, potentially disrupting the optimal binding geometry for some enzymes. For instance, this compound is poorly recognized by sulfotransferases, likely due to this conformational preference.

Beyond SAHH, this compound is also suggested to target other enzymes involved in nucleic acid metabolism, such as DNA and RNA polymerases. The mechanism likely involves its phosphorylation to the triphosphate form, which can then be incorporated into growing DNA or RNA chains, leading to chain termination or altered nucleic acid function. However, detailed structural information on the interaction of this compound with the active sites of these polymerases is currently limited. The interaction would likely involve the polymerase's active site, which accommodates the incoming nucleotide triphosphate. nih.govwashington.edu

Table 1: Potential Protein-Ligand Interactions of Adenosine Analogs with S-adenosyl-L-homocysteine Hydrolase (SAHH) Data extrapolated from studies on 2-fluoroadenosine.

| Interacting Residue | Interaction Type | Distance (Å) | Reference |

| Phe425 | Hydrophobic | 3.13 - 3.30 | nih.gov |

| Leu68 | Hydrophobic | 3.13 - 3.30 | nih.gov |

| His69 (backbone) | Hydrophobic | 3.13 - 3.30 | nih.gov |

| Thr74 | Hydrogen Bond | 2.48 | nih.gov |

Table 2: Investigated Molecular Targets of this compound

| Molecular Target | Class of Enzyme | Potential Effect of Interaction | Reference |

| S-adenosyl-L-homocysteine hydrolase (SAHH) | Hydrolase | Inhibition of enzymatic activity | nih.govnih.gov |

| DNA Polymerases | Polymerase | Incorporation into DNA, potential chain termination | |

| RNA Polymerases | Polymerase | Incorporation into RNA, potential disruption of transcription | |

| Sulfotransferases | Transferase | Poor recognition as a cofactor |

Allosteric Modulation of Enzyme Activity

Allosteric modulation refers to the regulation of an enzyme's activity by the binding of a molecule (an allosteric modulator) to a site other than the enzyme's active site, known as an allosteric site. wikipedia.org This binding event induces a conformational change in the enzyme, which in turn alters the active site's affinity for its substrate, leading to either activation or inhibition of the enzyme. wikipedia.orgnih.gov

Currently, there is a lack of direct scientific evidence from the reviewed literature to suggest that this compound functions as an allosteric modulator of enzyme activity. The primary mechanism of action described for its main target, SAHH, involves binding to the active site, characteristic of an orthosteric inhibitor. nih.gov Similarly, its potential effects on DNA and RNA polymerases are predicated on its role as a substrate analog that interacts with the catalytic site.

While some adenosine analogs and other nucleotides have been shown to exert allosteric effects on certain enzymes, this has not been documented for this compound. nih.gov The study of allosteric regulation is a complex field, and the potential for a molecule to act as an allosteric modulator depends on the specific protein's structure and the presence of a distinct allosteric binding site. wikipedia.org

Future research, potentially employing kinetic studies under various substrate and inhibitor concentrations, along with structural biology techniques like X-ray crystallography or NMR spectroscopy of enzyme-ligand complexes, would be necessary to explore the possibility of this compound exerting any allosteric effects on its known or other potential protein targets. Without such dedicated investigations, any role for this compound in the allosteric modulation of enzyme activity remains speculative.

Structure Activity Relationship Sar Studies of 8 Fluoroadenosine and Its Analogs

Conformational Analysis of 8-Fluoroadenosine Derivatives (e.g., Syn Conformation)

A defining characteristic of 8-substituted purine (B94841) nucleosides, including this compound, is their strong preference for the syn conformation around the glycosidic bond. This is in contrast to the natural nucleoside adenosine (B11128), which predominantly exists in the anti conformation. The syn conformation describes the spatial arrangement where the purine base is positioned over the ribose ring.

This conformational preference is primarily due to the steric bulk of the substituent at the C8 position. In the case of this compound, the fluorine atom, despite being the smallest halogen, creates sufficient steric hindrance to favor the syn arrangement. This orientation is further stabilized by the formation of an intramolecular hydrogen bond between the N3 atom of the purine ring and the 5'-hydroxyl group of the ribose moiety.

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques used to confirm this conformational bias. NMR studies, including Carbon-13 magnetic resonance spectra, show characteristic chemical shifts for 8-substituted purine nucleosides that are indicative of the syn conformation. researchgate.netacs.org For instance, the chemical shifts of the ribose carbons, particularly C2', are significantly affected by the orientation of the purine base. acs.org Similarly, circular dichroism (CD) profiles of this compound have been shown to be similar to those of 8-bromoadenosine (B559644), another analog known to adopt the syn conformation. researchgate.net

The adoption of the syn conformation has profound implications for the biological activity of this compound. Many enzymes that recognize adenosine, such as adenosine deaminase and certain kinases, are optimized to bind the anti conformer. The fixed syn conformation of this compound can, therefore, hinder its ability to fit into the active sites of these enzymes, often rendering it a poor substrate or an inhibitor. For example, its poor recognition by sulfotransferases as a cofactor is attributed to the syn conformation disrupting binding at the active site.

Electronic and Steric Effects of C8-Fluorine Substitution on Purine Ring

The substitution of a hydrogen atom with a fluorine atom at the C8 position of the purine ring introduces significant electronic and steric changes that modulate the molecule's physicochemical properties and biological interactions.

Steric Effects: Although fluorine is the smallest halogen, its van der Waals radius is larger than that of hydrogen (1.47 Å for fluorine vs. 1.20 Å for hydrogen). This increase in size is the primary driver for the syn conformational preference, as discussed previously. The steric bulk of the C8-substituent is a critical determinant for activity in some enzymes. For instance, in the case of the MutY DNA glycosylase, which recognizes 8-oxoguanine (a related purine analog), the presence of a substituent at the C8 position that favors the syn conformation is important, but not solely sufficient, for high activity, highlighting the interplay between steric and electronic factors. acs.org

The combination of these effects enhances the stability of this compound against enzymatic degradation compared to adenosine. However, the C8-F bond itself can be labile under certain conditions, such as in basic or acidic media, leading to defluorination through an addition-elimination mechanism (SNAr). researchgate.netresearchgate.net

| Property | Effect of C8-Fluorine Substitution | References |

| Conformation | Induces a strong preference for the syn conformation. | , researchgate.net, researchgate.net |

| Electron Density | Reduces electron density at C8 via a strong inductive effect. | researchgate.net, mdpi.com |

| Basicity | Decreases the basicity of the N7 nitrogen atom. | mdpi.com |

| Stability | Enhances resistance to some enzymatic degradation but can be chemically labile. | , researchgate.net |

| Aromaticity | Alters the aromatic character of both purine rings. | mdpi.com |

| Molecular Interactions | Modifies hydrogen bonding patterns and steric fit in enzyme active sites. | mdpi.com, acs.org |

Impact of Ribose Moiety Modifications on Molecular Interactions

Modifications to the ribose sugar of this compound and its analogs are a common strategy to fine-tune their biological and pharmacological properties. These changes can significantly affect conformational preferences, metabolic stability, and interactions with target proteins.

A frequent modification is the introduction of a fluorine atom into the ribose ring, for example, at the 2' or 3' position. A 2'-fluoro substituent is known to increase the stability of the N-glycosidic bond, making the nucleoside more resistant to enzymatic cleavage by phosphorylases. mdpi.com This modification can also influence the sugar pucker conformation. For instance, 2'-fluoro substituents often favor a C3'-endo (North) conformation, which is associated with the geometry of RNA, while 3'-fluoro analogs tend to adopt a C2'-endo (South) conformation, which is more characteristic of DNA. vulcanchem.com These conformational preferences can dictate the selectivity of the nucleoside analog for viral RNA or DNA polymerases. The combination of a 2'-fluoro group with a C8-substituent can further stabilize the syn conformation of the nucleoside. mdpi.com

Studies on adenosine kinase from Mycobacterium tuberculosis have shown that modifications at the 2'-, 3'-, and 5'-positions of adenosine analogs dramatically impact their affinity for the enzyme. nih.gov For example, replacing the 2'-hydroxyl with a hydrogen (to give 2'-deoxyadenosine) or a fluorine atom can alter binding. Similarly, modifications to the 5'-hydroxyl group, which is a site of phosphorylation, are critical for activity.

In the context of adenosine receptors, the ribose moiety is crucial for binding. Research on various adenosine analogs has shown that the 6'-oxygen of the ribose (the ring oxygen) is beneficial for high-affinity binding to A1 and A3 adenosine receptors. nih.gov The conversion to carbocyclic analogs, where the ribose oxygen is replaced by a methylene (B1212753) group, often results in decreased affinity for these receptor subtypes. nih.gov Docking studies of DltA inhibitors, where 2'-hydroxyl group of an adenosine derivative was replaced by fluorine, showed that the enzyme tolerated the modification well, with the resulting compound exhibiting similar binding affinity and inhibitory activity. mdpi.com

Computational and Theoretical Modeling of this compound

Computational and theoretical methods are powerful tools for investigating the properties of this compound at an atomic level. These approaches complement experimental data and provide detailed insights into the molecule's conformational landscape, electronic structure, and interactions with biological macromolecules.

Quantum chemical calculations, such as those based on density functional theory (DFT) and ab initio methods, are used to predict the intrinsic properties of molecules in the absence of environmental effects (gas phase) or with the inclusion of solvent models. usc.edunih.govarxiv.org For this compound and its derivatives, these calculations can accurately determine molecular geometries, vibrational frequencies, and electronic properties.

These methods have been instrumental in confirming the energetic preference for the syn conformation of 8-substituted purines. osti.gov By calculating the potential energy surface as a function of the glycosidic torsion angle, researchers can quantify the energy difference between the syn and anti states and identify the transition state barrier separating them.

Quantum chemical calculations are also used to analyze the electronic effects of fluorine substitution. mdpi.com They can compute atomic charges, dipole moments, and molecular orbital energies, providing a quantitative basis for understanding how the C8-fluorine atom alters the reactivity and interaction potential of the purine ring. mdpi.com For example, calculations can show how the electron-withdrawing nature of fluorine affects the proton affinity of the N7 atom, corroborating experimental observations about its reduced basicity. mdpi.com

Molecular dynamics (MD) simulations and docking studies are computational techniques used to explore the behavior of molecules in a biological environment, such as in solution or bound to a protein. stanford.edunih.gov

Molecular Docking is a method used to predict the preferred binding orientation of a ligand (like this compound) to a target protein when the protein's three-dimensional structure is known. nih.gov The process involves sampling a large number of possible conformations and positions of the ligand within the protein's active site and scoring them based on an energy function. For analogs of this compound, docking studies can help rationalize observed SAR data. For example, docking an adenosine derivative into the active site of a bacterial histidine kinase revealed key hydrogen bonding interactions essential for inhibitory activity. nih.gov Similar studies on DltA ligase inhibitors used docking to compare the binding affinities of various modified nucleosides, including a 2'-fluoro derivative, providing a rationale for the observed biological activities. mdpi.com

| Compound/Analog | Target Protein | Predicted Binding Affinity (Docking Score) | Reference |

| Adenosine Derivative (1) | DltA (B. subtilis) | -8.2 kcal/mol | mdpi.com |

| 2'-Fluoro Derivative (8) | DltA (B. subtilis) | -8.2 kcal/mol | mdpi.com |

| 2'-Azido Derivative (9) | DltA (B. subtilis) | -8.5 kcal/mol | mdpi.com |

| Adenosine (8) | HK853 | IC50: 407 µM | nih.gov |

| Adenine (B156593) (9) | HK853 | IC50: 445 µM | nih.gov |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. stanford.edu An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements, generating a trajectory of the system's evolution. MD simulations can be used to study the conformational flexibility of this compound in solution, the stability of its binding to a protein target, and the role of water molecules in mediating interactions. nih.gov For instance, MD simulations of nucleoside-based prodrugs with the enzyme LdNDT have been used to understand the dependence of enzymatic activity on the presence of an acceptor nucleobase. nih.gov While specific MD studies solely on this compound are not detailed in the provided context, the methodology is broadly applied to similar nucleoside analogs to refine docking poses and explore the conformational changes that occur upon binding. nih.govnih.gov

Advanced Research Applications and Probes Utilizing 8 Fluoroadenosine

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy as a Mechanistic Probe

¹⁹F NMR spectroscopy has emerged as a highly sensitive technique for probing molecular interactions and dynamics, and 8-fluoroadenosine is a prime candidate for such studies. The fluorine-19 nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in strong NMR signals that are exquisitely sensitive to the local electronic environment. This sensitivity allows researchers to monitor subtle changes in the conformation and binding of this compound-containing molecules.

The chemical shift of the ¹⁹F nucleus in this compound can provide detailed information about its interactions with proteins and other biomolecules. biophysics.org For instance, binding events can be readily monitored using simple 1D ¹⁹F NMR techniques, and the dissociation constants (Kd) of ligands can be determined from the changes in the chemical shift of the labeled nuclei within the protein. beilstein-journals.org This "protein-observed fluorine NMR" (PrOF) approach has become a widely adopted method for ligand screening and evaluating small molecule-protein interactions across a wide range of affinities. beilstein-journals.org

Furthermore, ¹⁹F NMR has been employed to study the kinetics and mechanisms of chemical reactions involving 8-fluoropurine nucleosides. For example, the defluorination reactions of these compounds in basic and acidic media have been conveniently followed under pseudo-first-order reaction conditions using ¹⁹F NMR spectroscopy. researchgate.net The data obtained from these studies, which include reaction rate constants, have helped to elucidate the addition-elimination based mechanism (SNAr) of these reactions. researchgate.net

The application of ¹⁹F NMR extends to the structural analysis of macromolecules. By incorporating this compound into nucleic acids, researchers can obtain valuable structural and dynamic information. The ¹⁹F NMR spectra of fluorinated nucleosides, single-stranded oligonucleotides, and DNA duplexes can reveal details about duplex stability and base pairing selectivity. researchgate.net

Development and Application of Fluorescent 8-Modified Adenosine (B11128) Analogs

While natural nucleotides have low quantum yields and are not inherently useful as fluorescent probes, chemical modifications at the C8 position of adenosine have led to the development of novel fluorescent analogs. rsc.org These probes are designed to have intrinsic fluorescence, overcoming the limitations associated with conjugating extrinsic fluorescent dyes to oligonucleotides. rsc.org

One approach involves the synthesis of adenosine analogs conjugated at the C8 position with various aryl or heteroaryl moieties, either directly or via linkers. rsc.org For example, alkenyl conjugated analogs have been shown to exhibit long emission wavelengths (408–459 nm) and, in some cases, extremely high quantum yields (ϕ ≈ 0.8), suggesting efficient intramolecular charge transfer. rsc.org These properties make them promising candidates for the sensitive detection of genetic material. rsc.org

Another strategy involves the use of "click chemistry" to attach fluorescent groups. The reaction between an alkynyl group at the C8 position of purine (B94841) and an azido (B1232118) group can lead to the formation of fluorescent 8-triazolyl adenosine derivatives. researchgate.net These analogs have demonstrated significant photophysical and base-mimicking properties in DNA, with quantum yields for the nucleosides reaching up to 64%. researchgate.net

The development of these fluorescent adenosine analogs has significant implications for cellular imaging and the study of nucleic acid structure and function. For instance, intrinsically fluorescent α-helix mimetics based on 8-(triazolyl)purines could be used for imaging and localizing compounds within cells. researchgate.net

| Analog Type | Linker | Emission Wavelength (λem) | Quantum Yield (ϕ) | Key Finding |

| Aryl/Heteroaryl Conjugated | Direct | <385 nm | >0.1 | High quantum yields but shorter emission wavelengths. rsc.org |

| Aryl/Heteroaryl Conjugated | Alkenyl | 408–459 nm | Up to ~0.8 | Long emission wavelengths and high quantum yields, especially with electron-withdrawing groups. rsc.org |

| Aryl/Heteroaryl Conjugated | Alkynyl | <385 nm | <0.075 | Low quantum yields. rsc.org |

| 8-Triazolyl Adenosine | Triazole | Not specified | Up to 0.64 | Demonstrates significant photophysical and base-mimicking properties in DNA. researchgate.net |

Utilization as a Tool for Investigating Nucleophilic Substitution Chemistry

The C8 position of the purine ring is susceptible to nucleophilic attack, and the presence of a fluorine atom at this position makes this compound a valuable tool for studying nucleophilic substitution reactions. A fluorine atom attached to a π-electron deficient annular carbon is sensitive to nucleophilic displacement. researchgate.net This reactivity allows for the synthesis of various adenosine analogs with potential pharmacological significance. researchgate.net

The kinetics of defluorination of 8-fluoropurine nucleosides have been studied in detail, revealing an addition-elimination based mechanism (SNAr). researchgate.net In basic media, the rate of defluorination is dependent on the electron density at C(8), while in acidic media, it is determined by the pKa of the N7 atom. researchgate.net

The intermediate generation of 8-fluoroadenosines can be used to increase the reaction rates of nucleophilic substitutions. This has been successfully demonstrated in the synthesis of 8-cyanoadenosine, where the C8-fluorine atom was introduced in a halogen-exchange process at an elevated temperature. researchgate.net

The study of nucleophilic substitution reactions involving this compound and its derivatives is crucial for understanding the stability of these compounds and for designing new synthetic routes to other 8-substituted adenosine analogs. These reactions can be carried out with a variety of nucleophiles, such as sodium azide (B81097) or thiols, under appropriate conditions to displace the fluorine atom.

| Reaction Type | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | The mechanism for the defluorination of 8-fluoropurine nucleosides in both acidic and basic media. researchgate.net |

| Halogen-Exchange Process | Used to introduce the C8-fluorine atom, which can then be displaced by other nucleophiles to synthesize various adenosine analogs. researchgate.net |

Research Reagents for Investigating Cellular Processes and Signalling Pathways

This compound and its derivatives serve as important research reagents for investigating a variety of cellular processes and signaling pathways. Due to their structural similarity to natural nucleosides, they can be incorporated into nucleic acids and interact with enzymes involved in nucleic acid metabolism, such as DNA and RNA polymerases.

The incorporation of an ¹⁸F label into purine nucleosides provides tools for in vivo imaging by positron emission tomography (PET), allowing for the non-invasive study of biological processes in living organisms. researchgate.net Furthermore, the NMR-sensitive ¹⁹F spin makes these compounds applicable for DNA detection and imaging in vitro. researchgate.net

Fluorinated purine nucleosides, including this compound, exhibit a diverse range of biological activities. The presence of a fluorine atom can confer advantageous changes to physicochemical, metabolic, and biological properties, making them valuable probes for studying cellular functions. researchgate.net For instance, purine nucleoside analogs have shown broad antitumor activity by targeting indolent lymphoid malignancies through mechanisms that include the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com

The development of subtype-selective fluorescent antagonists for adenosine receptors, based on modified xanthine (B1682287) scaffolds, highlights the utility of these compounds in studying receptor pharmacology in living cells. acs.org These fluorescent probes allow for the visualization and characterization of receptor distribution and function. acs.org

| Compound | Application |

| This compound | Mechanistic probe for enzyme kinetics and nucleic acid interactions. biophysics.orgresearchgate.net |

| ¹⁸F-labeled this compound | In vivo imaging of cellular processes using Positron Emission Tomography (PET). researchgate.net |

| Fluorescent 8-Modified Adenosine Analogs | Sensitive detection of genetic material and cellular imaging. rsc.orgresearchgate.net |

| Purine Nucleoside Analogs | Investigation of antitumor mechanisms, including DNA synthesis inhibition and apoptosis. medchemexpress.com |

Preclinical Research Methodologies and Findings for 8 Fluoroadenosine Mechanistic Focus

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are indispensable tools for dissecting the molecular mechanisms of action of therapeutic candidates like 8-Fluoroadenosine. These models, which involve experiments conducted on cells in a controlled laboratory setting, allow for a detailed investigation of the biochemical and cellular effects of a compound, providing insights that are crucial for further development. fraunhofer.de

Cell-Based Assays for Biochemical Effects

Cell-based assays are fundamental in preclinical research to determine the functional and biochemical consequences of exposing living cells to a compound. eurofins-viracorbiopharma.com These assays can measure a wide array of parameters, including cell viability, proliferation, cytotoxicity, and the induction of apoptosis (programmed cell death). eurofins-viracorbiopharma.combmglabtech.com For instance, the cytostatic effects of a related compound, 3'-deoxy-3'-fluoroadenosine, were observed at concentrations that suppressed cell proliferation without causing extensive cell death. nih.gov

The primary mechanism of action for this compound involves its incorporation into nucleic acids (DNA and RNA), which can disrupt their normal synthesis and function. The fluorine atom at the 8-position enhances the compound's stability and resistance to enzymatic breakdown, allowing it to exert its effects more effectively. Cell-based assays are crucial for quantifying these effects. For example, a common approach involves treating cancer cell lines with the compound and measuring the impact on cell growth and survival over time.

A key advantage of cell-based assays is their ability to represent the complex, integrated response of a whole living organism more accurately than biochemical assays that use only isolated components. bmglabtech.com They enable the study of cellular processes in a context that reflects the intricate network of pathways and regulatory mechanisms within a cell. nih.gov

Table 1: Examples of Cell-Based Assays and Their Applications

| Assay Type | Parameter Measured | Relevance to this compound |

| Proliferation Assays (e.g., MTT, WST-1) | Cell viability and metabolic activity | To determine the concentration-dependent inhibitory effect on cancer cell growth. |

| Apoptosis Assays (e.g., Annexin V/PI staining) | Induction of programmed cell death | To investigate if the compound's anticancer activity is mediated through apoptosis. |

| Cell Cycle Analysis (e.g., Flow Cytometry) | Distribution of cells in different phases of the cell cycle (G1, S, G2/M) | To understand how the compound interferes with cell division. |

| Immunofluorescence Staining | Localization and expression of specific proteins | To visualize the effects on cellular structures and protein targets. |

Enzyme Assays in Cell-Free Systems

To further pinpoint the molecular targets of this compound, enzyme assays in cell-free systems are employed. These assays isolate specific enzymes and measure their activity in the presence of the compound, providing direct evidence of inhibition or modulation. frontiersin.org Given that this compound is a nucleoside analog, key enzymes involved in nucleic acid metabolism, such as DNA and RNA polymerases, are primary targets for investigation.

By removing the complexity of the cellular environment, cell-free enzyme assays can provide precise information about the direct interaction between the compound and its target enzyme. For example, studies have shown that the conformation of similar fluorinated nucleosides can impact their recognition by enzymes like sulfotransferases.

The process typically involves purifying the target enzyme and incubating it with its substrate and varying concentrations of the inhibitor (this compound). The rate of the enzymatic reaction is then measured, often using spectrophotometric or fluorometric methods, to determine the inhibitory potency of the compound. mdpi.com

Table 2: Potential Enzyme Targets for this compound in Cell-Free Assays

| Enzyme Class | Specific Examples | Rationale for Investigation |

| Polymerases | DNA Polymerase, RNA Polymerase | As a nucleoside analog, this compound can be incorporated into growing nucleic acid chains, leading to chain termination and inhibition of replication and transcription. |

| Kinases | Adenosine (B11128) Kinase | To determine the efficiency of its conversion to the active triphosphate form, which is necessary for its incorporation into nucleic acids. |

| Glycosylases | Adenine (B156593) DNA Glycosylase (e.g., MUTYH) | To investigate potential interactions with DNA repair enzymes. nih.govacs.org |

Advanced Imaging Techniques for Cellular Analysis (e.g., Quantitative Phase Imaging)

Advanced imaging techniques provide a dynamic and non-invasive way to observe the morphological and biophysical changes in cells treated with this compound. Quantitative Phase Imaging (QPI) is a label-free microscopy method that measures the phase shift of light as it passes through a transparent specimen like a living cell. nih.govmdpi.com This phase shift is directly proportional to the cell's dry mass, allowing for the quantification of cellular growth and mass distribution without the need for staining or labels that could alter cell behavior. mdpi.comtelight.eu

QPI can be used to monitor changes in cell morphology, adherence, and motility in real-time. For instance, in studies with a related compound, 3'-deoxy-3'-fluoroadenosine, QPI was used to observe a cytostatic effect, characterized by a slower increase in cell area coverage and dry mass, without inducing signs of apoptosis. nih.gov This technique provides detailed, quantitative data on the cellular response to a compound over time. nih.gov

The high-contrast images generated by QPI also facilitate accurate automated cell segmentation, which is crucial for analyzing large datasets and obtaining statistically significant results. telight.eu This allows for a more comprehensive understanding of the heterogeneous responses within a cell population.

In Vivo Animal Models for Mechanistic and Pharmacodynamic Exploration

Following promising in vitro results, in vivo animal models are essential for evaluating the efficacy and understanding the pharmacodynamics of this compound in a whole-organism context. nih.govnih.gov These studies provide critical information on how the compound behaves in a complex biological system, including its interaction with the tumor microenvironment and the host's immune system. iitri.org

Selection of Appropriate Animal Models for Disease Research

The choice of animal model is critical and depends on the specific research question. nih.gov For cancer research, common models include xenografts and syngeneic models. iitri.org

Xenograft models involve transplanting human cancer cells or tumors into immunocompromised mice. iitri.org These models are valuable for assessing the direct antitumor activity of a compound against human cancers.

Syngeneic models use tumor tissues derived from the same genetic background as the mouse strain, meaning the host has a competent immune system. iitri.org This is particularly important for studying immunotherapies and the interplay between the drug, the tumor, and the immune response.

Genetically engineered mouse models (GEMMs) are designed to carry specific genetic mutations that lead to the development of spontaneous tumors, more closely mimicking human disease progression. mdpi.com

For viral infections, specific mouse models of the disease, such as those for flaviviruses, are used to assess the antiviral efficacy of compounds like the related 3'-deoxy-3'-fluoroadenosine. asm.org

Table 3: Common Animal Models in Preclinical Research

| Model Type | Description | Key Advantage |

| Xenograft | Human tumor cells implanted in immunocompromised mice. iitri.org | Directly tests efficacy on human cancer cells. iitri.org |

| Syngeneic | Mouse tumor cells implanted in immunocompetent mice of the same strain. iitri.org | Allows for the study of interactions with an intact immune system. iitri.org |

| Genetically Engineered Mouse Model (GEMM) | Mice with specific genetic alterations that predispose them to cancer. mdpi.com | More accurately reflects the natural development and progression of cancer. mdpi.com |

| Disease-Specific Models | Animals that mimic a particular human disease, such as a viral infection. | Enables the evaluation of therapeutic efficacy in a relevant disease context. |

Pharmacodynamic Studies in Animal Systems

Pharmacodynamics (PD) is the study of what a drug does to the body, focusing on the relationship between drug concentration and the biological response. udibi.com.mxmsdvetmanual.com In animal models, PD studies for this compound would aim to correlate the administered dose with the observed antitumor or antiviral effects. udibi.com.mx

Key PD endpoints in oncology studies include tumor growth inhibition, tumor growth delay, and survival. iitri.org These are measured by regularly monitoring tumor volume in treated versus control animals. Mechanistic PD studies can also involve collecting tumor tissue at various time points after treatment to analyze biomarkers that indicate the drug is hitting its target. For example, one could measure the inhibition of DNA synthesis in the tumor. aacrjournals.org

Pharmacokinetic/pharmacodynamic (PK/PD) modeling combines data on drug concentration over time (pharmacokinetics) with the observed effects (pharmacodynamics) to establish a quantitative relationship. nih.goveuropa.eu This modeling is crucial for understanding the dose-response relationship and for predicting effective dosing regimens in humans. nih.govbiorxiv.org

For instance, studies with the nucleoside analogue gemcitabine (B846) in mice bearing tumors demonstrated a dose-dependent inhibition of DNA synthesis and induction of apoptosis in S-phase cells. aacrjournals.org Such studies provide invaluable insights into the mechanism of action in vivo and help to optimize the therapeutic strategy.

Molecular and Cellular Analysis in Animal Tissues

Preclinical research into this compound has explored its effects at the molecular and cellular levels within animal tissues, aiming to elucidate its mechanism of action. As a fluorinated nucleoside analog, its biological activity is largely predicated on its structural similarity to natural nucleosides, which allows it to be recognized and processed by cellular machinery. The introduction of a fluorine atom, in this case at the 8-position of the purine (B94841) ring, is a common strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity. researchgate.net

The fundamental mechanism of action for many nucleoside analogs, including fluorinated ones, involves intracellular phosphorylation. Cellular kinases are anticipated to convert this compound into its 5'-monophosphate, diphosphate (B83284), and ultimately its active 5'-triphosphate form. This active metabolite can then interfere with nucleic acid synthesis. The fluorine atom at the C8 position is known to enhance the compound's stability and resistance to enzymatic degradation, potentially allowing for more effective interference with enzymes crucial for DNA and RNA synthesis, such as DNA and RNA polymerases.

Studies on closely related fluorinated adenosine analogs provide insights into the likely cellular uptake and metabolic pathways for this compound. For instance, research on 2-fluoroadenosine (B10117) has demonstrated its rapid uptake by human erythrocytes and porcine aortic endothelial cells. nih.govsigmaaldrich.com Within these cells, 2-fluoroadenosine is converted into its corresponding nucleotides, a process that can be inhibited by blockers of membrane transport and adenosine kinase, suggesting that both cellular uptake and subsequent phosphorylation are key steps. nih.govsigmaaldrich.com The rate-limiting step in this process for 2-fluoroadenosine was identified as intracellular phosphorylation by adenosine kinase. nih.gov It is plausible that this compound follows a similar pathway of cellular entry and activation.

In vivo studies with other fluorinated adenosine analogs have demonstrated their potential biological effects in animal models. For example, 3'-deoxy-3'-fluoroadenosine has shown antiviral activity in mouse models of flavivirus infections, leading to reduced mortality and elimination of neuroinfection signs. nih.gov This in vivo efficacy is often associated with a cytostatic effect observed in cell cultures, where the compound suppresses cell proliferation. nih.gov While direct evidence for this compound is limited, studies on 8-substituted purine ribosides have shown significant cytotoxic activity in cell culture screens. tandfonline.com Interestingly, in a comparative study, 8-chloro and 8-bromoadenosine (B559644) were found to be more cytotoxic than the 8-fluoro compound, though studies on the relative rates of phosphorylation by adenosine kinase were noted as being in progress. clockss.org

The table below summarizes findings from related fluorinated and 8-substituted adenosine analogs, which may provide a framework for understanding the potential molecular and cellular actions of this compound in animal tissues.

| Compound/Analog | Animal Model/Cell Line | Key Molecular/Cellular Findings | Reference(s) |

| 2-Fluoroadenosine | Human erythrocytes, Porcine aortic endothelial cells | Rapid cellular uptake and conversion to fluoro-adenine nucleotides. Phosphorylation by adenosine kinase is the rate-limiting step. | nih.govsigmaaldrich.com |

| 3'-Deoxy-3'-fluoroadenosine | Mouse models (WNV, TBEV infected) | Significant in vivo antiviral activity, reduced mortality, and elimination of clinical signs of neuroinfection. Exerted a cytostatic effect in vitro. | nih.gov |

| 8-Substituted Purine Ribosides | Cell culture screens (H. Ep.-2, L1210) | Showed significant cytotoxic activity. | tandfonline.com |

| 8-Halogenated Adenosines | Cell culture | 8-chloro and 8-bromoadenosine were more cytotoxic than this compound. | clockss.org |

Investigation of Drug-Drug Interactions (General, through cytochrome P450 systems if applicable)

General principles of drug interactions involving nucleoside analogs and the CYP450 system can provide a theoretical framework for assessing the potential risks associated with this compound. Fluorination of a molecule can block sites of oxidative metabolism, which may reduce its susceptibility to metabolism by CYP enzymes and decrease the formation of unwanted metabolites. nih.gov This enhanced metabolic stability is a common goal in the design of fluorinated nucleosides. researchgate.net

However, it is also possible for nucleoside analogs to interact with the CYP450 system. For instance, studies have shown that adenosine and its analogs can influence the activity of CYP450 epoxygenases. This interaction can lead to the production of metabolites of arachidonic acid that have physiological effects, such as the regulation of vascular tone. tandfonline.com This suggests a potential, albeit indirect, pathway for drug-drug interactions if this compound were to modulate this system, thereby affecting the metabolism or action of other drugs that are substrates for or are affected by these epoxygenase-derived metabolites.

Given the absence of direct studies on this compound and its effect on CYP450 enzymes, preclinical assessment would typically involve a series of in vitro assays. europa.eunih.gov These studies are designed to determine if this compound acts as a substrate, inhibitor, or inducer of major human CYP450 isoforms.

Standard In Vitro Assays for Cytochrome P450 Interactions:

| Assay Type | Purpose | Typical Methodology |

| Metabolic Stability | To determine if the compound is metabolized by CYP enzymes. | Incubation of this compound with human liver microsomes and measuring its disappearance over time. |

| CYP Inhibition | To assess if the compound inhibits specific CYP isoforms. | Co-incubation of this compound with known CYP isoform-specific probe substrates and measuring the inhibition of the probe's metabolism. |

| CYP Induction | To determine if the compound increases the expression of CYP enzymes. | Treatment of cultured human hepatocytes with this compound and measuring changes in CYP enzyme mRNA levels and activity. |

The results from such in vitro studies would be crucial for predicting the likelihood of in vivo drug-drug interactions. fda.gov If significant inhibition or induction were observed, further clinical studies would be warranted to investigate the clinical relevance of these findings. Without such specific data for this compound, its potential to interact with drugs metabolized by the cytochrome P450 system remains an area for future investigation.

Future Directions in 8 Fluoroadenosine Research

Exploration of Novel Synthetic Routes for Improved Efficiency and Scalability

The synthesis of 8-Fluoroadenosine has historically been challenging, primarily due to the instability of the C8-F bond, especially under basic conditions which can lead to defluorination. mdpi.com Early attempts often resulted in low or moderate yields. mdpi.com For instance, an effort to deprotect 2′,3′,5′-O-triacetyl-8-fluoroadenosine with methanolic ammonia (B1221849) did not yield the desired product. mdpi.com Successful, albeit complex, methods have included enzymatic deprotection or the use of mild acidic conditions. mdpi.com

Future research is focused on developing more robust, efficient, and scalable synthetic strategies. Key areas of exploration include:

Direct Fluorination: The use of elemental fluorine presents a direct method for fluorination at the C-8 position, but it is often impractical due to the difficulties in handling elemental fluorine. mdpi.com Research into safer and more controlled direct fluorination reagents and conditions is a viable future path.

Metalation-Electrophilic Fluorination: This technique involves treating a protected purine (B94841) nucleoside with a strong base like lithium diisopropylamide (LDA) followed by an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). mdpi.com While this has been demonstrated, the yields have been modest (around 30%), indicating a clear need for optimization of reaction conditions, solvents, and protecting groups to improve efficiency and scalability. mdpi.com

Halogen-Exchange Processes: A significant advancement has been the development of a non-enzymatic synthesis that introduces the C8-fluorine atom through a halogen-exchange reaction at elevated temperatures. researchgate.net This method involves substituting a bromine atom at the C8 position with fluorine using a fluoride (B91410) salt. researchgate.net The critical challenge, which is the removal of protecting groups without cleaving the labile C8–F bond, was addressed by using acid-labile protecting groups. researchgate.net This approach has successfully produced significant quantities of this compound and is applicable to the synthesis of various other adenosine (B11128) analogs. researchgate.net

Unified Synthetic Strategies: Developing a unified strategy that can be applied to a range of fluorinated nucleosides is a key goal for commercial manufacturing. acs.org Such a strategy would prioritize short, robust routes (<5 steps) using readily available and inexpensive materials, making the process amenable to large-scale production. acs.org

| Synthetic Method | Description | Challenges & Future Improvements | Reference |

|---|---|---|---|

| Enzymatic Deprotection | Utilizes thermally resistant hydrolases to remove acetate (B1210297) protecting groups from a fluorinated precursor. | Relies on specialized enzymes; may not be easily scalable for industrial production. Future work could focus on enzyme engineering for higher efficiency. | researchgate.net |

| Metalation-Electrophilic Fluorination | Involves deprotonation at C8 with a strong base (e.g., LDA) followed by quenching with an electrophilic fluorine source (e.g., NFSI). | Moderate yields (30-50%) and requires carefully chosen protecting groups to avoid side reactions. Optimization of reagents and conditions is needed. | mdpi.com |

| Halogen-Exchange | Displaces a halogen (e.g., bromine) at the C8 position with fluoride at high temperatures. Uses acid-labile protecting groups for safe removal. | Requires high temperatures. Research into milder conditions and more efficient fluoride sources could improve scalability. | researchgate.net |

| Direct Fluorination with F₂ | Uses elemental fluorine to directly substitute the C8-hydrogen. | Difficult and hazardous to handle elemental fluorine. Exploring alternative, safer fluorinating agents is a key research direction. | mdpi.com |

Integration with High-Throughput Screening for New Research Leads

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds against biological targets, making it an invaluable tool for drug discovery. Integrating this compound and its derivatives into HTS campaigns can accelerate the identification of new therapeutic applications.

Future research leveraging HTS could focus on:

Screening Against Diverse Targets: this compound can be included in compound libraries screened against a wide array of biological targets. medchemexpress.commedchemexpress.com This includes panels of kinases, polymerases, and other enzymes involved in critical cellular processes like nucleic acid metabolism and cell signaling. A semi-automated HTS assay has been developed for screening nucleoside kinase substrates, which could be adapted to identify enzymes that phosphorylate this compound, the first step required for its biological activity. nih.gov

Antiviral and Anticancer Screening: Fluorinated nucleosides are known for their potential as antiviral and anticancer agents. asm.org HTS assays can be used to efficiently screen this compound and its analogs against a panel of viruses (such as flaviviruses) and various cancer cell lines. asm.orgnih.gov This approach has already been used to identify broad-spectrum antiviral candidates from large compound libraries. nih.gov

Identifying Novel Biological Pathways: Unbiased, cell-based HTS assays can reveal unexpected mechanisms of action or novel biological pathways affected by this compound. By observing cellular phenotypes, researchers can generate new hypotheses about the compound's function, moving beyond its known roles.

| Screening Application | Objective | Example Targets/Assays | Reference |

|---|---|---|---|

| Enzyme Inhibition | Identify specific enzymes that are inhibited by this compound or its metabolites. | Kinase panels, DNA/RNA polymerases, methyltransferases, purine nucleoside phosphorylase (PNP). | medchemexpress.com |

| Antiviral Activity | Discover activity against a broad spectrum of viruses. | Cell-based assays using viruses like Tick-borne encephalitis virus (TBEV), West Nile virus (WNV), and Zika virus (ZIKV). | asm.orgnih.gov |

| Anticancer Activity | Identify cancer cell lines sensitive to this compound. | Cell viability and proliferation assays across various cancer cell lines (e.g., lung, blood). | medchemexpress.commedchemexpress.com |

| Substrate Identification | Determine which enzymes (e.g., kinases) can metabolize this compound. | Luminescence-based or HPLC-based high-throughput kinase substrate screening assays. | nih.gov |

Application of Artificial Intelligence and Machine Learning in Compound Design and Mechanism Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by analyzing vast datasets to predict compound properties and guide experimental design. mdpi.comnih.gov These technologies offer a powerful approach to accelerate research on this compound.

Future applications of AI/ML in this field include: